Dithiothreitol

Description

Historical Context and Discovery of Dithiothreitol (B142953) (Cleland's Reagent)

This compound (DTT) was introduced to the scientific community in 1964 by W. Wallace Cleland, a biochemist at the University of Wisconsin-Madison. wisc.edup212121.combitesizebio.com His work led to the compound being widely known as "Cleland's Reagent". p212121.comclinisciences.comagscientific.comwisconsin.edu The discovery arose from a need for a more effective and convenient protective agent for sulfhydryl (-SH) groups in proteins and enzymes during biochemical studies. wisconsin.eduupenn.edu At the time, researchers often used 2-Mercaptoethanol (B42355), a reagent notorious for its strong, unpleasant odor and the requirement of two equivalents to reduce a single disulfide bond. wisc.eduwisconsin.edu

Cleland was engaged in research on enzyme kinetics and required a method to keep coenzyme A (CoA) in its reduced state; at the time, commercially available CoA was only about 75% reduced. upenn.edu He conceived of a dithiol that, upon reducing a disulfide, would form a stable six-membered cyclic disulfide. upenn.edu This intramolecular cyclization would create two product molecules from one reactant, a thermodynamically favorable process that drives the reaction to completion. upenn.eduiris-biotech.de DTT was designed precisely for this purpose, proving to be a water-soluble solid with minimal odor and a strong reducing potential, making it a superior alternative to the thiols previously used. wisconsin.eduupenn.eduacs.org Its introduction significantly improved the yields and reliability of many enzyme isolation procedures. upenn.edu

Rationale for this compound as a Model Reducing Agent in Biochemical and Molecular Biology Studies

This compound's status as a model reducing agent stems from its potent and predictable mechanism of action. clinisciences.comagscientific.com It is an unusually strong reducing agent, with a redox potential of -0.33 V at pH 7. p212121.comagscientific.comwikipedia.orginterchim.frastralscientific.com.au Its primary function is to reduce disulfide (-S-S-) bonds in proteins to their corresponding sulfhydryl (-SH) groups, thereby preventing both intramolecular and intermolecular bond formation between cysteine residues. clinisciences.comwikipedia.orgastralscientific.com.autiarisbiosciences.com This is crucial for maintaining proteins in their native conformation, stabilizing enzymes, and preventing aggregation. bitesizebio.combiocompare.comontosight.ai

The reduction process occurs via two sequential thiol-disulfide exchange reactions. agscientific.comwikipedia.orgastralscientific.com.au DTT first forms a mixed-disulfide with a protein, which is then resolved when DTT's second thiol attacks, forming a stable, oxidized six-membered ring with an internal disulfide bond. iris-biotech.deagscientific.comwikipedia.org This energetically favorable ring formation ensures the reaction proceeds to completion, making DTT highly efficient. iris-biotech.debroadpharm.com Consequently, DTT can be used in much lower concentrations than monothiol agents like 2-Mercaptoethanol. iris-biotech.debroadpharm.com

Its utility is widespread in molecular biology and biochemistry. It is commonly used at low concentrations (1-10 mM) to stabilize enzymes and other proteins that have free sulfhydryl groups. agscientific.combiocompare.comcellsignal.com At higher concentrations, it is used to denature proteins by completely reducing their disulfide bonds, a standard step before analysis by SDS-PAGE. biocompare.comcellsignal.comneolab.de DTT is also employed to deprotect thiolated DNA, preventing the formation of dimers that can hinder subsequent reactions. wikipedia.org However, DTT's reducing power is limited to pH values above 7, as its reactivity depends on the thiolate form (-S⁻), and the pKa values for its thiol groups are 9.2 and 10.1. agscientific.comwikipedia.orgastralscientific.com.au

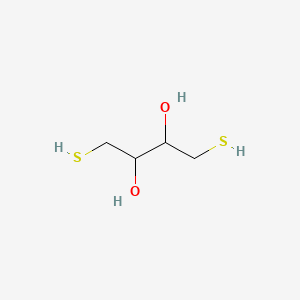

Structure

3D Structure

Properties

CAS No. |

7634-42-6 |

|---|---|

Molecular Formula |

C4H10O2S2 |

Molecular Weight |

154.3 g/mol |

IUPAC Name |

1,4-bis(sulfanyl)butane-2,3-diol |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2 |

InChI Key |

VHJLVAABSRFDPM-UHFFFAOYSA-N |

impurities |

Oxidized form: <2.5% (absorbance at 283nm) |

SMILES |

C(C(C(CS)O)O)S |

Canonical SMILES |

C(C(C(CS)O)O)S |

boiling_point |

BP: 115-116 °C at 1 mm Hg Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg |

Color/Form |

Needles from ether Solid |

melting_point |

42-43 °C |

Other CAS No. |

3483-12-3 7634-42-6 6892-68-8 16096-97-2 27565-41-9 |

physical_description |

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] White powder with an unpleasant odor; [Alfa Aesar MSDS] |

Pictograms |

Irritant |

shelf_life |

Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions. |

solubility |

Freely soluble in water Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe |

Synonyms |

Cleland Reagent Cleland's Reagent Clelands Reagent Dithiothreitol Reagent, Cleland Reagent, Cleland's Sputolysin |

vapor_pressure |

1.28X10-4 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Mechanistic Insights into Dithiothreitol S Reducing Action

Thiol-Disulfide Exchange Reaction Mechanisms of Dithiothreitol (B142953)

The reducing action of DTT on a disulfide bond (R-S-S-R) is a dynamic process that proceeds through thiol-disulfide exchange reactions. astralscientific.com.auagscientific.comagscientific.com This mechanism involves two sequential exchanges, which ultimately results in the cleavage of the target disulfide bond and the formation of oxidized DTT. chemeurope.comwikipedia.orgusbio.net

The reduction process is initiated by the nucleophilic attack of one of DTT's reactive thiolate groups (-S⁻) on one of the sulfur atoms of the target disulfide bond. wikipedia.orgbroadpharm.com This first, reversible step results in the formation of an unstable mixed-disulfide intermediate, where DTT is covalently linked to the target molecule, and one of the original disulfide's sulfur atoms is reduced to a thiol. usbio.netbroadpharm.comiris-biotech.de The reaction does not typically cease at this stage. astralscientific.com.auwikipedia.org

The second thiol group of the DTT molecule, now in close proximity due to the mixed-disulfide linkage, readily attacks the sulfur atom within the mixed disulfide that belongs to DTT. astralscientific.com.auwikipedia.org This intramolecular reaction is highly favored and leads to the formation of a stable, six-membered cyclic disulfide, known as oxidized DTT. chemeurope.combroadpharm.comiris-biotech.demedchemexpress.com The formation of this energetically favorable ring structure effectively "drives" the reaction to completion, ensuring the quantitative reduction of the target disulfide bond into two free thiol groups. iris-biotech.desigmaaldrich.comsigmaaldrich.com This two-step mechanism, culminating in a stable cyclic product, is what makes DTT an unusually strong and efficient reducing agent compared to monothiol compounds like 2-mercaptoethanol (B42355), which require a large excess to achieve similar results. broadpharm.comiris-biotech.de

Redox Potential and its Implications in Biological Systems

The reducing power of a chemical compound is quantified by its standard reduction potential (redox potential). This compound possesses a very low redox potential, which is a key determinant of its strong reducing capability. astralscientific.com.auchemeurope.com At a neutral pH of 7, DTT has a redox potential of -0.33 V. agscientific.comagscientific.comwikipedia.orgusbio.netsigmaaldrich.com More precise measurements have determined the potential to be -0.332 V at pH 7.0 and -0.366 V at pH 8.1. lsuhsc.edu

This low redox potential signifies a strong tendency to donate electrons. lsuhsc.edu In biological contexts, this makes DTT capable of reducing the vast majority of accessible disulfide bonds in proteins and other biomolecules. iris-biotech.delsuhsc.edu The redox potential of DTT is significantly lower than that of many biological disulfides, such as that of lipoamide, which facilitates the efficient transfer of electrons to these molecules, thereby cleaving their disulfide bridges. lsuhsc.edu It is this potent reducing ability that allows DTT to maintain protein sulfhydryl groups in their reduced state, preventing oxidation and preserving protein structure and function during experimental procedures. ontosight.aisigmaaldrich.com

Redox Potential of this compound

| pH | Redox Potential (Volts) | Reference |

|---|---|---|

| 7.0 | -0.33 V | chemeurope.comagscientific.comagscientific.comwikipedia.orgusbio.netiris-biotech.desigmaaldrich.com |

| 7.0 | -0.332 V | lsuhsc.edu |

| 8.1 | -0.366 V | lsuhsc.edu |

Influence of pH on this compound's Reducing Efficacy

The reducing efficacy of this compound is highly dependent on the pH of the solution. interchim.fr The reaction mechanism requires a deprotonated thiol group, known as a thiolate anion (-S⁻), which acts as the reactive nucleophile. astralscientific.com.auwikipedia.org The protonated thiol form (-SH) is not reactive in the thiol-disulfide exchange. astralscientific.com.auwikipedia.org Consequently, DTT's reducing power is limited at acidic pH levels and becomes significantly more potent as the pH increases above neutral. wikipedia.orgusbio.netinterchim.fr

The concentration of the reactive thiolate species is governed by the pKa values of DTT's two thiol groups, which are approximately 9.2 and 10.1. astralscientific.com.auagscientific.comwikipedia.org Since the pKa is the pH at which the thiol and thiolate forms are present in equal concentrations, at a physiological pH of ~7, the vast majority of DTT's thiol groups are in the protonated, unreactive -SH form. wisc.edu Despite this, DTT is still effective because a sufficient concentration of the reactive thiolate is present. The optimal pH range for DTT's reducing activity is generally considered to be between 7.1 and 8.0. broadpharm.comiris-biotech.de

pH-Dependent Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Thiol Group pKa Values | 9.2 and 10.1 | astralscientific.com.auagscientific.comwikipedia.org |

| Optimal pH Range | 7.1 - 8.0 | broadpharm.comiris-biotech.de |

Limitations of this compound in Reducing Buried Disulfide Bonds

Despite its potent reducing capabilities, a significant limitation of this compound is its inability to reduce all disulfide bonds within a protein. clinisciences.comastralscientific.com.auinterchim.fr Its efficacy is restricted to disulfide bonds that are solvent-accessible. chemeurope.cominterchim.fr Many proteins, in their native, folded conformation, have disulfide bonds that are buried within the protein's hydrophobic core, making them sterically hindered and inaccessible to the DTT molecule. wikipedia.orgiiab.menih.gov

To overcome this limitation, the reduction of buried disulfide bonds is frequently performed under denaturing conditions. chemeurope.comwikipedia.orginterchim.fr This involves the use of strong denaturants such as 6 M guanidinium (B1211019) chloride, 8 M urea (B33335), or 1% sodium dodecylsulfate (SDS). astralscientific.com.auwikipedia.orgiiab.me These agents disrupt the tertiary structure of the protein, causing it to unfold and exposing the previously buried disulfide bonds to the solvent and, consequently, to the reducing action of DTT. wikipedia.orginterchim.fr

Dithiothreitol in Protein Biochemistry and Structural Biology Research

Reduction of Protein Disulfide Bonds

Dithiothreitol (B142953) is a potent reducing agent with a standard redox potential of -0.33 V at pH 7. ontosight.ai Its primary function in protein research is the reduction of disulfide bonds (S-S) between cysteine residues to their corresponding thiol groups (-SH). elifesciences.orgbiocompare.com This reaction proceeds via a two-step thiol-disulfide exchange mechanism. Initially, one of DTT's thiol groups attacks the protein's disulfide bond, forming a mixed disulfide intermediate. Subsequently, the second thiol group of the same DTT molecule attacks the mixed disulfide, resulting in a stable, six-membered ring with an internal disulfide bond and two reduced cysteine residues on the protein. ontosight.aiembopress.org This intramolecular cyclization of oxidized DTT drives the reaction to completion, making it a highly efficient reducing agent. ontosight.ai

The reducing power of DTT is pH-dependent, being most effective at pH values above 7, as the reactive species is the negatively charged thiolate form (-S⁻). ontosight.ai The pKa values for DTT's thiol groups are 9.2 and 10.1. ontosight.ai

Prevention of Intra- and Intermolecular Disulfide Bond Formation

A crucial application of DTT is the prevention of both intramolecular (within the same polypeptide chain) and intermolecular (between different polypeptide chains) disulfide bond formation. embopress.orgcellular-protein-chemistry.nlembopress.org The presence of free thiol groups on cysteine residues can lead to their oxidation, especially in the presence of oxygen, resulting in the formation of unwanted disulfide-linked aggregates or incorrect protein conformations. biocompare.comcellular-protein-chemistry.nl

By maintaining a reducing environment, DTT protects these thiol groups, ensuring that proteins remain in their desired monomeric and unfolded or correctly folded state for subsequent analysis or experimental manipulation. biocompare.combiorxiv.org This is particularly critical during protein purification and in the preparation of samples for various biochemical assays to maintain protein stability and activity. researchgate.net

Applications in Protein Denaturation for Electrophoresis (SDS-PAGE)

In the context of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), DTT plays a pivotal role in the complete denaturation of proteins. researchgate.net SDS-PAGE separates proteins based on their molecular weight, which requires the elimination of any secondary, tertiary, and quaternary structures that would influence their migration through the gel matrix. researchgate.net

While the detergent SDS disrupts non-covalent interactions and imparts a uniform negative charge, it does not break covalent disulfide bonds. researchgate.netnih.gov DTT is therefore added to the sample loading buffer to reduce these bonds. nih.govbroadpharm.com This ensures that proteins with multiple subunits linked by disulfide bridges are separated into their individual components and that intramolecular disulfide bonds, which can cause a protein to migrate anomalously, are cleaved. researchgate.net The complete linearization of the polypeptide chain by the combined action of SDS and DTT allows for a more accurate estimation of its molecular weight. nih.gov

| Application of DTT | Typical Concentration | Purpose |

| Maintaining reduced proteins in solution | 1-10 mM | Prevents oxidation of free thiol groups. |

| Complete reduction for electrophoresis (SDS-PAGE) | 50-100 mM | Cleaves all disulfide bonds for protein denaturation. |

Role in Protein Folding and Misfolding Studies

The ability of DTT to manipulate the redox state of proteins has been instrumental in elucidating the complex processes of protein folding and misfolding, particularly for proteins that traverse the secretory pathway.

Manipulation of Disulfide Bond Formation in the Endoplasmic Reticulum (ER)

The endoplasmic reticulum (ER) provides a unique, oxidizing environment that facilitates the formation of native disulfide bonds, a critical step in the maturation of many secretory and membrane proteins. cellular-protein-chemistry.nlnih.gov Researchers have ingeniously utilized DTT to probe this process. By adding DTT to the medium of living cells, it is possible to shift the redox balance within the ER, effectively preventing the formation of new disulfide bonds in newly synthesized proteins. embopress.orgcellular-protein-chemistry.nlnih.gov Furthermore, DTT can induce the reduction of already formed disulfide bonds in folding intermediates and misfolded proteins within the ER. embopress.orgembopress.org

This manipulation of the ER's redox environment allows for the study of protein folding as a post-translational event. For instance, in studies involving influenza hemagglutinin (HA), the addition of DTT arrested the protein in a reduced, unfolded state within the ER. cellular-protein-chemistry.nlnih.gov This demonstrated that DTT can be used to control the folding process in a cellular context without significantly affecting other cellular functions like protein synthesis and translocation. embopress.orgcellular-protein-chemistry.nl

Effects on Conformational Maturation and Oligomerization of Proteins

Disulfide bond formation is often a prerequisite for the proper conformational maturation and subsequent oligomerization of proteins. DTT has been used to investigate the relationship between these events. In the case of influenza HA, a trimeric protein, treatment with DTT prevented its trimerization, indicating that disulfide bond formation is essential for this step in its assembly. cellular-protein-chemistry.nlresearchgate.netnih.gov

Interestingly, once proteins have achieved their mature, correctly folded and oligomerized conformation, they often become resistant to the effects of DTT. embopress.orgnih.govembopress.org Studies on influenza HA and vesicular stomatitis virus G protein have shown that while folding intermediates in the ER are susceptible to reduction by DTT, the mature, trimeric forms are not, even if they are still located within the ER. embopress.orgembopress.org This conversion to DTT resistance serves as a marker for the completion of conformational maturation and occurs before the protein exits the ER for the Golgi apparatus. embopress.orgnih.govembopress.org

Reversibility of this compound Effects on Protein Folding

A key advantage of using DTT in protein folding studies is the reversibility of its effects. nih.govembopress.org Upon removal of DTT from the cell culture medium, the reducing pressure on the ER is relieved, and the natural, oxidizing environment is restored. This allows the arrested proteins to resume folding and disulfide bond formation. embopress.orgcellular-protein-chemistry.nlnih.gov

In the case of influenza HA that was held in a reduced state by DTT, washing out the reagent led to rapid oxidation, correct folding, trimerization, and subsequent transport to the Golgi complex. cellular-protein-chemistry.nlnih.govnih.gov This demonstrates that folding events that normally occur co-translationally can be delayed and initiated post-translationally without a loss of efficiency. embopress.orgcellular-protein-chemistry.nlresearchgate.net This reversible manipulation provides a powerful experimental system to dissect the sequential steps of protein folding and maturation in a cellular environment. cellular-protein-chemistry.nlnih.gov

Stabilization and Reactivation of Enzymes

This compound (DTT), also known as Cleland's reagent, is a crucial tool in enzymology, primarily used for stabilizing enzymes and reactivating those that have lost function due to the oxidation of their sulfhydryl groups. fishersci.caclinisciences.comfishersci.nlfishersci.ie Its effectiveness stems from its low redox potential (-0.33 V at pH 7) and the high propensity of its oxidized form to create a stable six-membered ring with an internal disulfide bond. agscientific.comiris-biotech.delsuhsc.eduastralscientific.com.au

Many enzymes rely on free sulfhydryl (-SH) groups, typically from cysteine residues, for their catalytic activity and structural integrity. askvity.info These groups are susceptible to oxidation, which can lead to the formation of undesirable intramolecular or intermolecular disulfide bonds (S-S), causing protein aggregation, conformational changes, and loss of function. agscientific.comaskvity.info DTT is widely used as a protective reagent to maintain these vital sulfhydryl groups in their reduced state. iris-biotech.delsuhsc.edunzytech.comsigmaaldrich.com

By including DTT in buffers during protein isolation, purification, and enzyme assays, it acts as a sacrificial antioxidant. iris-biotech.deaskvity.info It preferentially reduces any oxidizing agents present and quantitatively reduces any disulfide bonds that may form, ensuring the enzyme's sulfhydryl groups remain free. askvity.infosigmaaldrich.com This stabilizing effect is critical for preserving the native structure and activity of oxidation-sensitive enzymes throughout experimental procedures. askvity.infobiocompare.com DTT is considered superior to other thiol reagents like 2-mercaptoethanol (B42355) because it is less pungent, less toxic, and effective at lower concentrations. clinisciences.combiocompare.com

In addition to preventing oxidation, DTT can reverse it, thereby restoring the activity of enzymes that have been inactivated. fishersci.cafishersci.ienzytech.com When an enzyme's critical sulfhydryl groups are oxidized to disulfide bonds, its catalytic function is often inhibited. DTT can reduce these disulfide bonds back to their corresponding thiols, effectively restoring the enzyme to its active conformation. clinisciences.combiocompare.com

Research on protein tyrosine phosphatases (PTPs), which are inactivated by oxidation of a catalytic cysteine, demonstrates this capability. For instance, the catalytic domain of human PTP1B, when inactivated by hydrogen peroxide, can have its activity recovered by treatment with DTT. nih.gov Studies have shown a time- and concentration-dependent recovery of catalytic activity, with treatment using 40 mM DTT for 20 minutes restoring approximately 75% of the original activity. nih.gov Similarly, the oxidized enzyme SHP-2 regained about 95% of its catalytic activity after being treated with 40 mM DTT. nih.gov The rate of enzyme recovery with DTT was found to be significantly faster than with structurally analogous monothiols. nih.gov

| Enzyme | DTT Concentration | Treatment Conditions | Percentage of Activity Restored | Reference |

|---|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | 40 mM | 20 min at 25°C | ~75% | nih.gov |

| SH2-containing protein tyrosine phosphatase 2 (SHP-2) | 40 mM | 20 min at 25°C | ~95% | nih.gov |

Characterization and Determination of Disulfide Groups in Proteins and Enzymes

DTT is an indispensable reagent for the characterization and determination of disulfide bonds in proteins and enzymes. sigmaaldrich.combiocompare.com Disulfide bonds are critical for stabilizing the tertiary and quaternary structures of many proteins, and mapping their connectivity is essential for understanding protein folding and function. covalx.comgoogle.com

The standard method involves comparing a protein under non-reducing and reducing conditions. covalx.com By treating a protein with DTT, disulfide bonds are cleaved. iris-biotech.de This reduction is often performed under denaturing conditions (e.g., in the presence of urea (B33335) or guanidinium (B1211019) hydrochloride) to ensure that even solvent-inaccessible or "buried" disulfide bonds are reduced. iris-biotech.deastralscientific.com.auinterchim.fr The change in the protein's properties, such as its electrophoretic mobility or mass, is then analyzed.

A common workflow for disulfide bond analysis using DTT is outlined below:

| Step | Procedure | Purpose |

|---|---|---|

| 1. Sample Preparation | Two aliquots of the protein are prepared. One is kept as a non-reduced control, while the other is treated with DTT. | To create a baseline for comparison. |

| 2. Reduction | The DTT-containing sample is incubated, often at an elevated temperature (e.g., 70°C), to ensure complete reduction of all disulfide bonds. researchgate.net | To cleave all S-S bonds into -SH groups. |

| 3. Alkylation | Free sulfhydryl groups in both samples are often alkylated with a reagent like iodoacetamide (B48618) or iodoacetic acid. google.com | To prevent the re-formation of disulfide bonds and to label the cysteine residues for detection. |

| 4. Analysis | The reduced and non-reduced samples are analyzed using techniques like mass spectrometry (MS) or SDS-PAGE. covalx.comgoogle.com | To identify the number and location of disulfide bonds by comparing the mass or migration patterns of the peptides. |

By analyzing the mass spectra of protein fragments (peptides) before and after reduction with DTT, researchers can pinpoint which cysteine residues were originally linked. covalx.comresearchgate.net A mass shift of 2 Da for a peptide is indicative of the reduction of one disulfide bond. researchgate.net

Studies on Protein-Ligand Interactions Influenced by this compound

While primarily used as a reducing agent, DTT can also influence protein-ligand interactions through mechanisms other than thiol-disulfide exchange. nih.gov Its presence in binding assays can lead to unexpected effects on a protein's affinity for its ligand, either by direct interaction with the binding site or by inducing conformational changes. researchgate.netnih.gov

Research has shown varied effects of DTT on binding activities:

Inhibition of Binding: In a study on the protein pigpen, DTT was found to diminish its carbohydrate-binding activity. nih.gov This inhibition occurred even with a cysteineless mutant of the protein, indicating that the effect was not due to the reduction of disulfide bonds. nih.gov The results suggest DTT can interact with protein domains directly, possibly creating steric hindrance at the ligand-binding site. nih.govresearchgate.net

Enhancement of Binding: Conversely, DTT has been shown to increase the binding affinity of certain ligands. In studies of the AT4 receptor, DTT significantly increased the specific binding of its ligand, [¹²⁵I]angiotensin IV. nih.gov This effect was linked to an increase in binding affinity (a lower Kd value), suggesting DTT induces a receptor conformation that is more favorable for ligand occupation. nih.gov

Destabilization: For the leucine-specific binding protein (LS) and the leucine-isoleucine-valine binding protein (LIV) from E. coli, the reduction of their disulfide bonds by DTT resulted in a decrease in their stability. researchgate.net

These findings highlight the importance of considering DTT's potential non-specific effects in biochemical assays. Its ability to alter protein conformation or directly interfere with binding sites means its impact must be carefully evaluated when studying protein-ligand interactions. nih.govnih.gov

| Protein/Receptor | Ligand | Effect of DTT | Observed Change | Reference |

|---|---|---|---|---|

| Pigpen (and cysteineless mutant) | Carbohydrate | Inhibition | Diminished binding activity | nih.gov |

| AT4 Receptor | [¹²⁵I]Angiotensin IV | Enhancement | Increased binding affinity (Kd decreased from 32 nM to 6 nM in one buffer system) | nih.gov |

| Leucine-specific binding protein (LS) | Leucine | Destabilization | Unfolding stability (ΔG°H₂O) decreased by ~27% | researchgate.net |

| Integrin β1 | Soluble ligand | Activation/Conformational Change | Induced a ligand-occupied conformation | nih.gov |

Dithiothreitol in Nucleic Acid Research and Molecular Biology

Prevention of Nucleic Acid Oxidation in Electrophoresis

In the context of nucleic acid research, dithiothreitol (B142953) is utilized in electrophoresis procedures to prevent the oxidation of nucleic acids. scimplify.com While more commonly associated with protein electrophoresis (SDS-PAGE) to reduce protein disulfide bonds for proper separation by size, its antioxidant properties are also beneficial for nucleic acids. wikipedia.orgserva.de Thiol-containing compounds like DTT are effective at protecting DNA from damage by scavenging oxygen and nitrogen radicals. nih.gov This protective role is crucial for maintaining the structural integrity of DNA and RNA during electrophoretic separation, ensuring that the results accurately reflect the sample's molecular composition.

Reduction of Thiolated DNA Dimers for Immobilization and Coupling Reactions

DTT serves as a crucial "deprotecting" or reducing agent for thiolated DNA. wikipedia.orghmdb.causbio.net Thiolated DNA, which has sulfur atoms at its ends, has a propensity to form dimers in solution, particularly in the presence of oxygen. wikipedia.orginterchim.frclinisciences.com This dimerization significantly reduces the efficiency of subsequent applications that rely on the availability of the thiol group, such as the immobilization of DNA onto gold surfaces for use in biosensors. interchim.frhmdb.caclinisciences.com

To counteract this, DTT is mixed with the thiolated DNA solution to reduce the disulfide bonds of the dimers, regenerating the reactive sulfhydryl groups. wikipedia.orgkashanu.ac.ir After the reduction reaction, the excess DTT is typically removed through methods like filtration or chromatography, a process often referred to as "desalting." wikipedia.orghmdb.causbio.net This removal is essential because the high concentration of DTT would otherwise compete with the thiolated DNA for binding sites on the gold surface, hindering the immobilization process. kashanu.ac.ir

| Application | Role of DTT | Outcome |

| DNA Biosensors | Reduces thiolated DNA dimers | Prevents dimerization and ensures efficient immobilization of DNA on gold surfaces. wikipedia.orginterchim.frhmdb.ca |

| Coupling Reactions | Acts as a "deprotecting" agent | Frees up terminal sulfur atoms for subsequent chemical reactions. wikipedia.orgusbio.net |

Effects on DNA Integrity and Strand Interruptions

Paradoxically, while DTT can protect DNA from certain types of damage, it can also induce it. nih.gov Studies have demonstrated that DTT is capable of introducing single-stranded nicks in the backbone of double-stranded DNA, even without the presence of a catalyst. nih.govresearchgate.net This effect is dose-dependent; incubating supercoiled plasmid DNA with increasing concentrations of DTT leads to a noticeable increase in the amount of nicked plasmid. nih.gov

This nicking activity can have significant consequences, particularly in highly sensitive assays. For instance, the nicks generated by DTT can act as unintentional starting points for DNA polymerases in techniques like Rolling Circle Amplification (RCA), potentially leading to background noise and false signals. nih.gov Iron-mediated DNA nicking can be significantly pronounced in the presence of a strong reducing agent like DTT. researchgate.net The accumulation of such DNA damage, which includes single and double-strand breaks, is a physical abnormality in the DNA's structure. wikipedia.org While cells have mechanisms to repair this damage, unrepaired breaks can lead to loss of gene expression or cell death. wikipedia.org

Table: Effect of DTT Concentration on Plasmid DNA Nicking Based on data from a study on supercoiled plasmid DNA incubated with DTT.

| DTT Concentration (mM) | Relative Intensity of Nicked Plasmid (Arbitrary Units) |

| 0 | 103 |

| 0.1 | 167 |

| 1.0 | 237 |

| 10.0 | 224 |

| (Data represents the mean of four independent experiments and shows a dose-dependent increase in nicked DNA. nih.gov) |

Implications in DNA Extraction and Amplification

DTT is a key component in specific DNA extraction protocols, particularly for samples where DNA is tightly packaged by proteins rich in disulfide bonds. promega.comojp.gov A primary example is the extraction of DNA from spermatozoa, whose chromatin and outer membranes contain numerous disulfide bonds. promega.comvcu.edu DTT effectively reduces these bonds, allowing proteinase K to access and degrade the protective proteins, thereby releasing the DNA. promega.comojp.gov This process is also employed for extracting DNA from samples like hair shafts, which are composed largely of keratin. promega.com

However, the presence of residual DTT can interfere with downstream applications like DNA amplification, especially in quantitative polymerase chain reaction (qPCR). researchgate.netnih.gov Studies have shown that DTT can adversely affect the fluorescent dyes used in qPCR, such as SYBR Green I and others. researchgate.netojp.gov This interference can lead to inaccurate quantification of DNA, sometimes causing a significant overestimation of the DNA concentration. researchgate.net For example, in forensic analysis of semen samples, residual DTT in extracts used with certain quantification kits resulted in a massive increase in the calculated male DNA yield and male-to-human DNA ratio. nih.govojp.gov Therefore, while beneficial for lysis, DTT must often be removed before amplification, or used only with carefully validated, compatible dye systems. researchgate.netnih.gov

Dithiothreitol in Cellular and Physiological Research

Permeability Across Biological Membranes

Dithiothreitol (B142953) is known to readily permeate cell membranes. nzytech.comastralscientific.com.au This characteristic allows it to exert its effects within the intracellular environment, protecting protein sulfhydryl groups and restoring enzyme activity that may have been lost due to oxidation. nzytech.com In studies involving yeast, DTT has been shown to decrease the electrochemical proton potentials across both the plasma and vacuolar membranes. nih.gov This is achieved by increasing the proton permeability of these membranes, which in turn de-energizes them and can disrupt the cell's ion homeostasis. nih.gov The ability of DTT to cross membranes is a critical aspect of its utility in research, as it enables the investigation of intracellular redox-dependent processes. astralscientific.com.au

Role as an Antioxidant in Cellular Systems

This compound is widely recognized for its antioxidant properties in cellular systems. elifesciences.org It acts as a protective agent, shielding cells from the damaging effects of various stressors. elifesciences.org

Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species

DTT is an effective scavenger of reactive oxygen species (ROS) and has been shown to neutralize free radicals. researchgate.net In experimental models, DTT has demonstrated the ability to neutralize radicals such as 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), 2,2-diphenyl-1-picrylhydrazyl (DPPH•), and superoxide (B77818) anions (O2•−). researchgate.netnih.gov The generation of ROS and reactive nitrogen species (RNS) at physiological levels acts as signaling molecules for various biological responses. nih.gov However, an excess of these species leads to oxidative stress, a condition implicated in numerous pathologies. nih.govnih.gov Antioxidants like DTT play a crucial role in mitigating this stress. nih.govcopernicus.orgresearchgate.net The DTT assay is a common method used to quantify the oxidative potential of particulate matter, where DTT acts as a surrogate for cellular antioxidants that are consumed in the process of neutralizing ROS. copernicus.orgresearchgate.netrsc.org Studies have shown that DTT can also influence the production of nitric oxide (NO), another reactive species, under certain conditions in plant cells. nih.gov

Protection Against Ionizing Radiation in Living Cells

DTT serves as a protective agent against the harmful effects of ionizing radiation on living cells. agscientific.com Research has demonstrated that DTT treatment can improve the survival of irradiated mice and mitigate radiation-induced injuries to the hematopoietic and intestinal systems. nih.gov Specifically, DTT was found to lessen myelosuppression and protect the structural integrity of the crypt-villus in the intestine following radiation exposure. nih.gov Furthermore, pre-treatment with DTT has been shown to prevent the increase in intracellular ROS production and DNA damage that typically occurs after UVA irradiation in dermal fibroblasts. nih.gov It also helps maintain the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in irradiated cells. researchgate.netnih.gov This radioprotective effect is attributed, in large part, to DTT's capacity to reduce oxidative stress and subsequent cell death. researchgate.netnih.gov

Modulation of Cellular Processes

This compound is known to modulate a variety of cellular processes, influencing everything from cell shape to complex signaling networks. researchgate.netnih.gov Its ability to interfere with disulfide bond formation can have widespread effects on protein function and, consequently, cellular behavior. ontosight.ai

Vesiculation and Cell Morphology

Research has shown that DTT can influence plasma membrane vesiculation and alter cell morphology. researchgate.netnih.gov In studies on 3T3 and SV3T3 cells, disulfide-reducing agents like DTT were found to potentiate formaldehyde-induced vesiculation, the process of shedding plasma membrane vesicles. biologists.combiologists.com While DTT alone did not induce vesiculation, its presence significantly enhanced the effect of vesiculants like formaldehyde. biologists.combiologists.com This process is dependent on factors such as temperature and pH. biologists.combiologists.com In other cell types, such as erythrocytes, DTT has been observed to trigger changes in the normal discoid shape, particularly after metabolic depletion, and to modulate the kinetics of exovesiculation. nih.gov

Signal Transduction Pathways

DTT can impact various signal transduction pathways within the cell. researchgate.netnih.gov For instance, it has been shown to affect the methionine–homocysteine cycle in C. elegans, suggesting that its toxic effects can extend beyond the endoplasmic reticulum to broader cellular processes. elifesciences.orgnih.gov In the context of the unfolded protein response, DTT can prevent the activation of the transcription factor NF-κB, which is otherwise induced by endoplasmic reticulum stress. embopress.org This indicates that DTT can participate in novel signal transduction pathways from the endoplasmic reticulum to the nucleus. embopress.org Furthermore, in studies on aged oocytes, DTT was found to have beneficial effects, possibly by altering a redox-independent signaling pathway that mediates cellular fragmentation and death. oup.com

Interactive Data Table: Effects of this compound on Cellular Processes

| Cellular Process | Model System | Key Findings | References |

| Membrane Permeability | Yeast | Increases H+ permeability of plasma and vacuolar membranes. | nih.gov |

| Antioxidant Activity | In vitro assays | Neutralizes ABTS•+, DPPH•, and superoxide anion (O2•−) free radicals. | researchgate.netnih.gov |

| Radiation Protection | Irradiated Mice | Improves survival and ameliorates hematopoietic and intestinal injury. | nih.gov |

| Radiation Protection | L929 Fibroblasts | Prevents UVA-induced ROS production and DNA damage. | nih.gov |

| Vesiculation | 3T3 and SV3T3 cells | Potentiates formaldehyde-induced plasma membrane vesiculation. | biologists.combiologists.com |

| Cell Morphology | Erythrocytes | Triggers changes in cell shape and modulates exovesiculation. | nih.gov |

| Signal Transduction | C. elegans | Modulates the methionine–homocysteine cycle. | elifesciences.orgnih.gov |

| Signal Transduction | Mammalian Cells | Prevents NF-κB activation in response to ER stress. | embopress.org |

| Signal Transduction | Mouse Oocytes | May alter a redox-independent pathway mediating cell death. | oup.com |

Regulation of Gene Expression through Protein Activity Modulation

This compound (DTT) can indirectly regulate gene expression by modulating the activity of proteins, particularly transcription factors. Its ability to reduce disulfide bonds can alter the conformation and function of these proteins, thereby affecting their ability to bind to DNA and regulate transcription.

In the nematode Caenorhabditis elegans, DTT has been shown to upregulate the expression of rips-1, a gene encoding an S-adenosylmethionine (SAM)-dependent methyltransferase. nih.govelifesciences.org This upregulation is a key step in DTT's modulation of the methionine-homocysteine cycle. nih.govelifesciences.org Studies in C. elegans revealed that DTT exposure leads to increased transcript levels of rips-1 and other related methyltransferases. researchgate.net This suggests that DTT can trigger a transcriptional response that impacts cellular metabolism.

Furthermore, research in various cell types has shown that DTT can activate signaling pathways involving transcription factors. For instance, DTT is known to induce the unfolded protein response (UPR), a cellular stress response that involves the activation of several transcription factors, including ATF6. nih.govmolbiolcell.org Upon DTT-induced stress, ATF6 is cleaved and translocates to the nucleus to regulate the expression of target genes. nih.gov Similarly, DTT can activate other stress-responsive kinases like JNK and p38, which in turn can phosphorylate and activate transcription factors, although the specific downstream gene targets in this context are not fully elucidated. spandidos-publications.com

It is important to note that the effects of DTT on gene expression are complex and can be cell-type and context-dependent. spandidos-publications.com While it can induce pro-survival pathways, prolonged or high-dose exposure to DTT can lead to sustained activation of stress pathways and ultimately, apoptosis. spandidos-publications.com

Investigating Endoplasmic Reticulum Stress and Unfolded Protein Response

This compound is a widely utilized chemical for inducing endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR) in laboratory settings. mdpi.complos.org The ER is the primary site for the folding and modification of secretory and membrane proteins, a process that often involves the formation of disulfide bonds. elifesciences.orgbiorxiv.org DTT, as a potent reducing agent, disrupts the oxidative environment of the ER, preventing the formation of these crucial disulfide bonds and causing the accumulation of unfolded or misfolded proteins. nih.govelifesciences.orgmdpi.combiorxiv.org This accumulation triggers ER stress and initiates the UPR, a signaling cascade aimed at restoring ER homeostasis. mdpi.complos.org

The UPR is mediated by three main sensor proteins located in the ER membrane: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). molbiolcell.org

IRE1: Upon ER stress, IRE1 becomes activated and splices the mRNA of the XBP1 transcription factor, leading to the production of a potent transcriptional activator that upregulates genes involved in protein folding and degradation. molbiolcell.org

PERK: Activated PERK phosphorylates the translation initiation factor eIF2α, leading to a general attenuation of protein synthesis to reduce the load on the ER. However, it selectively promotes the translation of certain mRNAs, such as that of the ATF4 transcription factor, which controls the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis.

ATF6: Under ER stress, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved to release its N-terminal cytosolic domain. nih.gov This fragment then moves to the nucleus and functions as a transcription factor to induce the expression of ER chaperones and other UPR target genes. nih.gov

Studies have shown that DTT can induce all three branches of the UPR. molbiolcell.org However, the kinetics and magnitude of activation can differ between the sensors. For instance, in some cell lines, ATF6 and IRE1α respond rapidly and efficiently to DTT-induced stress. molbiolcell.org The cellular response to DTT-induced ER stress is dose-dependent; lower concentrations may trigger an adaptive response, while higher or prolonged exposure can lead to apoptosis. spandidos-publications.com

Impact on Methionine-Homocysteine Cycle and S-adenosylmethionine (SAM) Depletion

Recent research has uncovered a significant impact of this compound (DTT) on the methionine-homocysteine cycle, leading to the depletion of S-adenosylmethionine (SAM), a critical cellular metabolite. nih.govelifesciences.org This effect appears to be a key mechanism of DTT toxicity, independent of its well-known role as an ER stress inducer. nih.govelifesciences.org

Studies in the nematode C. elegans have been instrumental in elucidating this pathway. nih.govelifesciences.org It was discovered that DTT toxicity is influenced by the bacterial diet of the worms, with vitamin B12 providing protection in a manner dependent on methionine synthase. nih.govelifesciences.org A forward genetic screen identified that a loss-of-function mutation in the gene rips-1, which encodes a SAM-dependent methyltransferase, confers resistance to DTT. nih.govelifesciences.org

Further investigation revealed that DTT upregulates the expression of rips-1. nih.govelifesciences.org This increased expression of a SAM-dependent methyltransferase leads to an accelerated consumption of SAM, ultimately resulting in its depletion. nih.govelifesciences.orgelifesciences.org The depletion of SAM is a primary cause of DTT's toxic effects, which can be rescued by supplementing with methionine or choline (B1196258). nih.gov

This DTT-induced modulation of the methionine-homocysteine cycle also has downstream consequences, including the upregulation of the mitochondrial unfolded protein response (UPR). nih.govelifesciences.org These findings challenge the view of DTT as a purely ER-specific stressor and highlight its broader impact on cellular metabolism. elifesciences.org

Table 1: Key Findings on DTT's Impact on the Methionine-Homocysteine Cycle in C. elegans

| Finding | Observation | Reference |

|---|---|---|

| Vitamin B12 Protection | Dietary vitamin B12 alleviates DTT toxicity. | nih.govelifesciences.org |

| Genetic Resistance | Loss-of-function of the methyltransferase rips-1 confers DTT resistance. | nih.govelifesciences.org |

| Gene Upregulation | DTT increases the expression of rips-1. | nih.govelifesciences.org |

| SAM Depletion | DTT exposure leads to a reduction in cellular SAM levels. | elifesciences.org |

| Rescue of Toxicity | Supplementation with methionine or choline can reverse DTT's toxic effects. | nih.gov |

| Mitochondrial UPR | DTT-induced modulation of the methionine-homocysteine cycle leads to the upregulation of the mitochondrial UPR. | nih.govelifesciences.org |

Modulation of Mitochondrial Function and Enzyme Activity

This compound (DTT) has been shown to modulate mitochondrial function, particularly by affecting the activity of enzymes within the electron transport system (ETS). nih.govnih.gov This is significant because mitochondrial dysfunction is implicated in a variety of pathological conditions.

In studies using mitochondria isolated from the ventricular biopsies of patients with end-stage heart failure, treatment with DTT led to a notable increase in the enzyme activity of complex I and complex III of the ETS. nih.govnih.gov Specifically, DTT treatment improved the activity of complex I by 230% and complex III by 86%. nih.gov However, the activities of complex II and complex IV remained unchanged. nih.govnih.gov

The mechanism by which DTT influences mitochondrial enzyme activity is linked to its role as a reducing agent. It is proposed that DTT reverses the oxidative modification of thiol groups on mitochondrial proteins, such as those found in complexes I and II, thereby restoring their function. nih.gov Interestingly, research has also shown a connection between the mitochondrial disulfide relay system and the respiratory chain, where the redox state of key components is influenced by the activity of respiratory chain complexes. rupress.orgsemanticscholar.org

Table 2: Effect of DTT on Mitochondrial Electron Transport System Enzyme Activity in Heart Failure Cardiomyocytes

| Mitochondrial Complex | Change in Enzyme Activity with DTT Treatment | Reference |

|---|---|---|

| Complex I | ▲ Increased by 230% | nih.gov |

| Complex II | No significant change | nih.govnih.gov |

| Complex III | ▲ Increased by 86% | nih.gov |

Reversal of Activity-Induced Reduction of Myofibrillar Ca2+ Sensitivity

Intense muscle activity, particularly at physiological temperatures, can lead to a reduction in the sensitivity of myofibrils to calcium (Ca2+), a key factor in muscle fatigue. nih.govnih.gov Research has demonstrated that the reducing agent this compound (DTT) can reverse this activity-induced decrease in myofibrillar Ca2+ sensitivity. nih.govnih.govaups.org.auaups.org.au

In studies on isolated mouse skeletal muscle fibers, fatiguing stimulation at 37°C caused a significant increase in the Ca2+ concentration required for half-maximal force production (Ca50), indicating a decrease in Ca2+ sensitivity. nih.govaups.org.au Application of DTT to these fatigued muscle fibers restored the Ca50 to pre-fatigue levels. nih.govaups.org.au Notably, DTT had no effect on the Ca2+ sensitivity of unfatigued muscles. nih.govnih.gov

The proposed mechanism for this phenomenon involves the production of reactive oxygen species (ROS) during intense muscle activity. nih.govnih.gov These ROS are thought to oxidize critical sulfhydryl groups on proteins involved in regulating Ca2+ sensitivity, leading to the formation of disulfide bonds and a subsequent reduction in Ca2+ sensitivity. nih.govnih.govaups.org.auaups.org.au DTT, by reducing these disulfide bonds back to sulfhydryl groups, reverses this effect. aups.org.auaups.org.au

It is important to note that DTT does not affect the maximum Ca2+-activated force or the peak intracellular Ca2+ concentration during tetanic contractions in these experimental models. nih.gov This indicates that its primary effect in this context is on the Ca2+ sensitivity of the contractile apparatus itself.

Table 3: Effect of DTT on Myofibrillar Ca2+ Sensitivity in Fatigued Mouse Skeletal Muscle

| Condition | Ca50 (nM) (Mean ± SE) | Interpretation | Reference |

|---|---|---|---|

| Initial (Unfatigued) | 650 ± 40 | Baseline Ca2+ sensitivity | nih.gov |

| Post-Fatigue | 870 ± 40 | Decreased Ca2+ sensitivity | nih.gov |

| Post-Fatigue + DTT | 680 ± 40 | Restored Ca2+ sensitivity | nih.gov |

Advanced Research Applications and Methodologies Involving Dithiothreitol

Dithiothreitol (B142953) Assays for Oxidative Potential Assessment

This compound (DTT) is a cornerstone reagent in assays designed to quantify the oxidative potential (OP) of environmental samples, particularly atmospheric particulate matter (PM). The underlying principle of these assays is the capacity of redox-active species within a sample to oxidize DTT. The rate of this oxidation reaction serves as a surrogate measure for the sample's ability to generate oxidative stress. The DTT assay is favored for its affordability, simplicity, and high repeatability. rsc.org

A primary method for assessing oxidative capacity involves measuring the rate at which DTT is consumed when exposed to an oxidizing agent. mdpi.com In this widely used assay, DTT is incubated with a sample, and the decrease in its concentration is monitored over time. This consumption rate is directly proportional to the concentration of redox-active components, such as quinones and transition metals, present in the sample. mdpi.comcopernicus.orgnih.gov The reaction progress is often tracked by taking aliquots at various time points and adding 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. nih.gov DTNB reacts with the remaining reduced DTT to produce a colored product, 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. rsc.orgnih.gov The linear rate of DTT loss is then calculated to represent the oxidative capacity of the particulate matter. nih.gov

| Parameter | Description |

| Analyte | Oxidative potential of a sample (e.g., particulate matter) |

| Reagent | This compound (DTT) |

| Principle | DTT is oxidized by redox-active species in the sample. |

| Measurement | The rate of decrease in DTT concentration over time. |

| Detection | Commonly involves a reaction with DTNB to produce a colored product, measured by spectrophotometry. |

| Interpretation | A higher rate of DTT consumption indicates a greater oxidative capacity. |

The DTT assay is also instrumental in detecting the generation of reactive oxygen species (ROS). rsc.org In the presence of redox-active compounds found in particulate matter, DTT can transfer electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals. rsc.orgnih.gov These superoxide anions can further react to produce other ROS, such as hydrogen peroxide and, in the presence of certain metals, hydroxyl radicals. nih.gov While the consumption of DTT provides a general measure of oxidative potential, specific probes can be used in conjunction with the assay to detect the formation of particular ROS. acs.org For instance, although DTT consumption correlates well with hydrogen peroxide generation, its correlation with hydroxyl radical formation is not as direct. acs.orgillinois.edu This highlights the importance of measuring both DTT consumption and specific ROS generation for a more comprehensive understanding of a sample's oxidative activity. acs.org

Electrochemical methods present a more direct and sensitive alternative for measuring DTT consumption. nih.gov These assays utilize an electrode to directly quantify the concentration of DTT in a solution. As the DTT is oxidized by the sample, the electrochemical signal corresponding to the reduced DTT diminishes. This approach allows for real-time monitoring of the reaction and eliminates the need for additional colorimetric reagents like DTNB. nih.gov Electrochemical DTT assays have been effectively used to determine the oxidative potential of various environmental samples, including diesel exhaust particles. researchgate.net

This compound in Mass Spectrometry-Based Proteomics

In the field of mass spectrometry (MS)-based proteomics, this compound is an indispensable reagent for sample preparation. Its primary role is to reduce disulfide bonds within and between proteins, a critical step for accurate protein identification and characterization.

Before proteins can be effectively analyzed by mass spectrometry, they are typically digested into smaller peptides by enzymes like trypsin. The presence of disulfide bonds can hinder this enzymatic digestion and complicate the resulting mass spectra. Therefore, a standard protocol in proteomics involves the reduction of these bonds using DTT. mq.edu.au The protein sample is typically incubated with DTT at a final concentration of 5-10 mM. broadpharm.comnih.gov This reduction step is often carried out at elevated temperatures, such as 56°C or 70°C, for 25 to 45 minutes to ensure the complete cleavage of disulfide bridges. mq.edu.auwashington.edu Following reduction, the newly formed free sulfhydryl groups are commonly alkylated with a reagent like iodoacetamide (B48618) to prevent them from re-forming disulfide bonds. nih.govwashington.edu

| Step | Procedure | Purpose |

| 1. Denaturation | Proteins are often denatured using agents like urea (B33335). | To unfold the protein and expose the disulfide bonds to the reducing agent. |

| 2. Reduction | The protein sample is incubated with DTT. | To cleave the disulfide bonds, resulting in free sulfhydryl groups. |

| 3. Alkylation | A reagent such as iodoacetamide is added to the sample. | To covalently modify the sulfhydryl groups, preventing the re-formation of disulfide bonds. |

| 4. Digestion | A protease, such as trypsin, is added to the protein sample. | To break down the protein into smaller peptides that are suitable for analysis by mass spectrometry. |

This compound in Protein Equalization Techniques

This compound (DTT) is utilized in a cost-effective and easily implemented protein equalization technology, particularly for complex biological samples like blood plasma or serum, to facilitate the discovery of low-abundance biomarkers. unl.pt This method addresses a significant challenge in proteomics where a few high-abundance proteins, such as albumin and immunoglobulins in serum, mask the detection of less prevalent but potentially more informative proteins. The DTT-based approach works by equalizing the protein concentrations within a sample rather than completely depleting the most abundant ones. researchgate.net

The procedure involves adding a high concentration of DTT to the sample, which induces the precipitation of a subset of proteins. unl.pt Following incubation, the sample is centrifuged to pellet the precipitate, leaving a supernatant with a more "equalized" proteome. unl.pt An important characteristic of this technique is that a portion of the high-abundance proteins remains in the supernatant. researchgate.net This is considered advantageous, as complete removal of proteins like albumin is not always desirable because it can act as a carrier for other important, less abundant proteins. researchgate.net This equalization allows for improved resolution and detection of a wider range of proteins when the sample is subsequently analyzed by methods like two-dimensional gel electrophoresis (2-DE) and mass spectrometry. unl.ptcreative-proteomics.com For instance, this technique has been successfully applied to compare the plasma proteomes of bladder cancer patients with healthy individuals, leading to the identification of several dysregulated proteins. unl.pt

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Add 2.2 μL of 500 mM DTT to 20 μL of serum. | Initiate the precipitation of high-abundance proteins. | unl.pt |

| 2 | Vortex the mixture for 20 seconds. | Ensure thorough mixing of DTT with the sample. | unl.pt |

| 3 | Incubate for 1 hour until a white precipitate is observed. | Allow time for the protein equalization process to occur. | unl.pt |

| 4 | Centrifuge at 14,000 x g for 20 minutes at 18 °C (repeated twice). | Pellet the precipitated proteins. | unl.pt |

| 5 | Collect the supernatant for further analysis (e.g., 2-DE). | The supernatant contains the "equalized" proteome. | unl.pt |

Interactions with Metal Ions and Chelating Properties in Research

This compound is a strong chelating agent that forms specific and highly stable complexes with various divalent and monovalent metal ions. nih.govresearchgate.net This interaction is mediated by its two thiol (-SH) groups, which act as sulfur donors, allowing DTT to function as a bidentate ligand. nih.govmdpi.com Its ability to chelate heavy metals is a critical consideration in many biochemical and analytical research contexts, as DTT is often present at high concentrations in protein preparations. researchgate.netresearchgate.net

Research has demonstrated that DTT coordinates with a range of heavy metal ions, including Zinc (Zn(II)), Cadmium (Cd(II)), Lead (Pb(II)), Nickel (Ni(II)), and Copper (Cu(I)). nih.govresearchgate.net The formation of these DTT-metal complexes can interfere with experimental results. For example, DTT is a known complexant of metal ions such as nickel, copper, zinc, and cadmium, and is therefore sometimes excluded from enzyme assays where these metals are present as cofactors. researchgate.net Similarly, its reducing and chelating properties can interfere with immobilized metal affinity chromatography (IMAC), a common protein purification technique that uses resins charged with metal ions like Ni(II) or Zn(II). researchgate.netresearchgate.net

The interaction between DTT and metal ions is not limited to simple chelation. In the case of Copper(II), its addition to a DTT solution results in the reduction of Cu(II) to Cu(I) and the concurrent oxidation of DTT to its cyclic disulfide form. researchgate.net Studies have also shown that metals like Cu(II) and Manganese (Mn(II)) can actively oxidize DTT. nih.gov The well-characterized chelating properties of DTT underscore the importance of accounting for its presence when studying the interactions of metal ions with biomolecules. nih.govresearchgate.net

| Metal Ion | Nature of Interaction with DTT | Significance in Research | References |

|---|---|---|---|

| Zn(II) | Forms stable monomeric and polymeric complexes. | DTT is a strong chelator of Zn(II) but not Ca(II). Can interfere with Zn-affinity chromatography. | nih.govresearchgate.netresearchgate.net |

| Cd(II) | Forms very stable complexes. | Potential interference in studies involving cadmium biochemistry. | nih.govresearchgate.netresearchgate.net |

| Pb(II) | Forms stable complexes. | Must be considered in toxicological studies involving lead. | nih.govresearchgate.net |

| Ni(II) | Forms stable complexes; DTT acts as a bidentate ligand. | Can interfere with Ni-NTA chromatography by reducing the metal ions. | nih.govmdpi.comresearchgate.net |

| Cu(I) | Forms very stable complexes. | DTT readily chelates Cu(I). | nih.govresearchgate.net |

| Cu(II) | Reduces Cu(II) to Cu(I) while being oxidized. Also a potent oxidizer of DTT. | Complex interaction involving both redox and chelation. | researchgate.netnih.gov |

| Mn(II) | Potent oxidizer of DTT. | Can lead to DTT consumption in solution. | nih.gov |

Influence on Enzyme Activity Independent of Disulfide Exchange

While this compound is overwhelmingly used as a reducing agent to protect protein function by preventing the formation of disulfide bonds, a body of evidence demonstrates that it can influence enzyme and protein activity through mechanisms entirely independent of thiol-disulfide exchange. nbinno.comnih.gov This non-canonical activity highlights that the biochemical reactivity of DTT is not as specific as often assumed. nih.gov

Studies have shown that DTT can inhibit the function of proteins that lack cysteine residues altogether. nih.gov For example, the carbohydrate-binding activity of a cysteineless mutant of the nuclear protein 'pigpen' was diminished by DTT as effectively as the intact, cysteine-containing molecule. nih.govresearchgate.net This inhibitory effect requires the thiol groups of DTT, as threitol (a similar molecule lacking thiols) showed no such activity, yet the mechanism is not simple competitive inhibition. nih.gov In this specific case, the inhibition was also unlikely to be due to metal chelation, as other chelating agents did not replicate the effect. nih.gov This suggests that DTT can interact directly with protein domains, distracting the enzyme's function even in the absence of disulfides. nih.govresearchgate.net

This phenomenon has been observed with other enzymes as well. For instance, the activity of an arginase from Glaciozyma antarctica (GaArg), which is predicted to have no disulfide bonds, was reduced in the presence of DTT. researchgate.net Such findings have led to debate in the research community, with some defending DTT's role in preventing aggregation while others caution that it can compromise protein activity by binding to an enzyme's active site. researchgate.net These results serve as a critical reminder to researchers to consider the multifaceted reactivity of DTT when interpreting experimental data, particularly when its effects are attributed solely to its reducing action on disulfide bonds. nih.gov

This compound in Crystallization Procedures for Protein Dimerization/Oligomerization Prevention

In the field of structural biology, particularly in protein crystallization, preventing protein aggregation, including dimerization and oligomerization, is paramount for obtaining high-quality crystals. This compound plays a crucial role as a protective agent in this process. agscientific.comhuji.ac.il High protein concentrations are a prerequisite for crystallization, but these conditions often promote the formation of aggregates, which can inhibit or prevent the growth of well-ordered crystals. huji.ac.il

The primary mechanism by which DTT prevents this undesirable aggregation is by maintaining cysteine residues in their reduced sulfhydryl (-SH) state. agscientific.com This action prevents the formation of both intramolecular and intermolecular disulfide bonds (-S-S-) between cysteine residues. researchgate.netagscientific.com Non-native disulfide bonds are a common cause of protein dimerization and the formation of larger, insoluble aggregates. huji.ac.il By including DTT in lysis, purification, and crystallization buffers, researchers can significantly improve protein solubility and stability. agscientific.comresearchgate.net

The concentration of DTT is an important variable; concentrations up to 4 mM have been cited as effective for preventing protein aggregation. researchgate.net However, it is important to note that DTT is only effective if the dimerization or oligomerization is mediated by disulfide bond formation. If the protein-protein interactions are driven by other forces, such as hydrophobic or electrostatic interactions, DTT will not prevent aggregation. researchgate.net Furthermore, in some specific cases, native intramolecular disulfide bonds can stabilize a protein's tertiary structure in a way that actually inhibits aggregation; in such instances, reducing these bonds with DTT could potentially lower the temperature at which aggregation begins. researchgate.net Despite these exceptions, DTT remains a standard and widely used reagent for enhancing the likelihood of successful protein crystallization by preventing disulfide-linked oligomerization. agscientific.comhuji.ac.il

Future Directions and Emerging Research Avenues for Dithiothreitol

Reconsidering Dithiothreitol's Specificity in Endoplasmic Reticulum Studies

For many years, This compound (B142953) has been widely used as a specific inducer of endoplasmic reticulum (ER) stress. elifesciences.orgnih.gov The rationale was that by reducing disulfide bonds, DTT disrupts the oxidative protein folding environment within the ER, leading to an accumulation of misfolded proteins and activating the unfolded protein response (UPR). elifesciences.orgmdpi.com However, emerging evidence strongly suggests that DTT's effects are not confined to the ER, prompting a re-evaluation of its use as a specific ER stressor. elifesciences.orgnih.gov

Research using the nematode Caenorhabditis elegans has been pivotal in challenging this paradigm. elifesciences.orgnih.gov These studies have revealed that DTT's toxicity, particularly at lower concentrations, is not primarily mediated by ER stress but by its impact on cellular metabolism outside the ER. elifesciences.orgbiorxiv.org Specifically, DTT has been shown to modulate the methionine–homocysteine cycle. elifesciences.orgnih.gov This interference leads to a significant depletion of the universal methyl donor, S-adenosylmethionine (SAM). elifesciences.orgnih.govresearchgate.net The depletion of SAM, a crucial molecule in numerous cellular processes, is identified as a primary cause of DTT's toxic effects. elifesciences.orgbiorxiv.org

Further Elucidation of this compound's Physiological Effects Beyond ER Stress

The discovery of DTT's influence on the methionine-homocysteine cycle has spurred further investigation into its broader physiological roles. elifesciences.orgnih.gov The understanding is shifting from viewing DTT solely as a reducing agent for protein disulfide bonds to recognizing it as a modulator of fundamental cellular metabolic and signaling pathways. elifesciences.orgresearchgate.net

Key research findings highlight several effects beyond canonical ER stress:

Modulation of the Methionine-Homocysteine Cycle: As established in C. elegans, DTT upregulates an S-adenosylmethionine (SAM)-dependent methyltransferase, leading to the depletion of SAM. elifesciences.orgnih.gov This not only causes toxicity but also has wider implications, as SAM levels are linked to lifespan and metabolic health. elifesciences.org Paradoxically, while high levels of DTT are toxic, the reduction of SAM at non-toxic concentrations could potentially have health-improving effects, an area that warrants further investigation. elifesciences.orgnih.gov

Induction of Reductive Stress: Beyond simply reducing disulfide bonds, DTT can induce a state of "reductive stress," an imbalance in the cellular redox state towards a more reduced environment. mdpi.comresearchgate.net This condition can disrupt mitochondrial homeostasis and proteostasis. researchgate.net Overexpression of antioxidants can lead to reductive stress, which in turn may impair mitochondrial metabolism and contribute to pathology, suggesting that the effects of powerful reducing agents like DTT are complex. researchgate.net

Generation of Reactive Oxygen Species (ROS): Although an antioxidant, DTT's interaction with molecular oxygen, especially in the presence of metal ions, can generate reactive oxygen species such as hydrogen peroxide (H₂O₂). nih.govacs.org This pro-oxidant activity complicates its role as a simple reducing agent.

Impact on DNA Integrity: Research has demonstrated that DTT is capable of introducing nicks in the backbone of double-stranded DNA. researchgate.net This effect, particularly relevant in highly sensitive single-molecule detection studies, highlights a previously overlooked interaction with nucleic acids that could confound experimental results. researchgate.net

A better characterization of these diverse physiological effects is necessary to fully understand the implications of using DTT in experimental systems and to potentially harness its activities for therapeutic value. nih.gov

Development of Alternative or Improved Dithiols

The limitations of DTT have driven the development of alternative reducing agents. nih.govmdpi.comacs.org Key drawbacks of DTT include its instability in solution (requiring fresh preparation), its reduced efficacy at neutral or acidic pH due to the high pKa of its thiol groups (9.2 and 10.1), and its potential to interfere with certain assays. nih.govacs.orgbiosynth.com The goal is to create reagents that are more stable, effective over a broader pH range, and possess improved chemical properties.

Several promising alternatives have emerged:

Phosphine-Based Reducing Agents:

Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is a popular alternative. biosynth.comthermofisher.com It is more stable than DTT, effective over a wider pH range (1.5-9), and its reaction is irreversible, meaning it can often be used in stoichiometric amounts without needing removal prior to subsequent steps. biosynth.comthermofisher.com However, it has been reported to react with certain reagents like maleimides under specific conditions. thermofisher.com

Improved Dithiol-Based Reducing Agents:

(2S)-2-amino-1,4-dimercaptobutane (dithiobutylamine or DTBA): Derived from L-aspartic acid, DTBA has thiol pKa values approximately one unit lower than DTT. acs.org This makes it a more potent and faster reducing agent at neutral or lower pH. nih.govacs.orgacs.org

N-acetylcysteine mercaptoethylamine amide (NACMEAA): This compound was designed as a hybrid of cysteine and cysteamine. nih.govresearchgate.net It has a first thiol pKa of 8.0, allowing it to efficiently reduce disulfide bonds over an extended pH range compared to DTT, while showing similar performance. nih.govacs.org

Other Dithiols: Other reagents like bis(2-mercaptoethyl) sulfone (BMS) and N,N'-dimethyl-N,N'-bis(mercapto-acetyl)hydrazine (DMH) have been reported to reduce disulfide bonds in proteins significantly faster than DTT at neutral pH. mdpi.comacs.org For applications in non-aqueous conditions, dithiols like 2-(dibenzylamino)propane-1,3-dithiol (DPDT) have been developed to offer better solubility. mdpi.com

The ongoing development of these novel reducing agents provides researchers with a toolkit of more stable, efficient, and versatile options to overcome the limitations of DTT in a variety of biochemical applications. chemsynlab.commdpi.com

Compound Information

Q & A

Q. How should DTT be handled and stored to ensure stability and safety in laboratory settings?

DTT is hygroscopic and sensitive to oxidation. Store desiccated at –20°C in airtight containers to prevent degradation. For working solutions, prepare fresh in deoxygenated buffers (e.g., Tris-HCl, pH 8.0) to maintain reducing activity. Avoid exposure to high temperatures (>45°C) or humidity, which accelerate oxidation . Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood to mitigate inhalation risks due to acute toxicity and skin/eye irritation .

Q. What are the standard protocols for optimizing DTT concentration in protein denaturation or renaturation experiments?

For reducing disulfide bonds in proteins, a 1–5 mM DTT concentration is typical in denaturing buffers (e.g., Laemmli buffer for SDS-PAGE). For renaturation, redox buffers with a 10:1 molar ratio of reduced:oxidized DTT (DTTred:DTTox) are used to maintain a low redox potential (~–330 mV). Monitor thiol content via Ellman’s assay (DTNB) to confirm reduction efficiency .

Q. How does the DTT assay quantify particulate matter (PM) oxidative potential, and what are its limitations?

The DTT assay measures PM-induced reactive oxygen species (ROS) generation by tracking DTT decay over time. UV/vis spectroscopy (via DTNB) or electrochemical detection quantifies residual DTT. Limitations include interference from transition metals (e.g., Cu²⁺, Fe³⁺) and quinones, which confound ROS attribution. Filter mass loadings >0.5 µg PM/mm² can saturate the assay, necessitating dilution .

Advanced Research Questions

Q. How do redox dynamics of DTT differ from glutathione (GSH/GSSG) in protein disulfide bond regeneration?

DTT’s dithiol structure allows rapid, reversible thiol-disulfide exchange, favoring fewer intermediate pathways compared to GSH/GSSG. DTTred:DTTox ratios directly control redox potential, while GSH systems depend on [GSSG]/[GSH]². DTT’s mixed disulfides with proteins are transient, enabling faster regeneration but requiring higher stoichiometric excess (~10:1) for complete reduction .

Q. What experimental artifacts can arise from DTT in ultrasensitive DNA assays, and how can they be mitigated?

DTT introduces nicks in double-stranded DNA via radical-mediated oxidation (e.g., hydroxyl radicals from Fenton reactions). This artifact skews single-molecule detection (e.g., fluorescence immobilization on NHS-ester surfaces). Mitigation strategies include using lower DTT concentrations (<1 mM), chelators (e.g., EDTA), or alternative reductants like TCEP in DNA-sensitive workflows .

Q. How do conflicting DTT assay results in PM toxicity studies reflect methodological variability?

Discrepancies arise from PM composition (e.g., metal vs. organic content), DTT depletion kinetics, and endpoint vs. kinetic assay designs. For example, quinones exhibit first-order DTT decay, while metals follow pseudo-zero-order kinetics. Standardize PM mass loadings, use metal chelators (e.g., deferoxamine), and validate via orthogonal assays (e.g., ascorbate depletion) to resolve contradictions .

Q. What novel applications of DTT exist in transcriptomic stress response studies?

DTT induces endoplasmic reticulum (ER) stress by disrupting disulfide bond formation, activating the unfolded protein response (UPR). In Colletotrichum fructicola, DTT stress upregulated chaperones (BiP) and redox enzymes (thioredoxin) via the CfHAC1 transcription factor. RNA-seq or ATAC-seq can map UPR pathways, with DTT concentrations titrated to sublethal levels (e.g., 2–5 mM) .

Methodological Best Practices

- Contradiction Analysis : Compare DTT’s reducing efficiency (via thiol titration) across buffers (e.g., Tris vs. phosphate) to control pH-dependent oxidation .

- Assay Validation : Pair DTT-based ROS measurements with electron paramagnetic resonance (EPR) to confirm radical species .

- Safety Compliance : Follow OSHA HCS guidelines for spill management (neutralize with 1 M NaOH) and disposal (hazardous waste codes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products